molecular formula C12H16ClF2N B1457621 Cyclopentyl(3,4-difluorophenyl)methanamine hydrochloride CAS No. 1864074-65-6

Cyclopentyl(3,4-difluorophenyl)methanamine hydrochloride

Cat. No.: B1457621
CAS No.: 1864074-65-6
M. Wt: 247.71 g/mol
InChI Key: KCUYZYIUYCXLGT-UHFFFAOYSA-N
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Description

Cyclopentyl(3,4-difluorophenyl)methanamine hydrochloride is a chemical compound that belongs to the class of phenylalkylamines. It is known for its potent and selective serotonin-norepinephrine-dopamine reuptake inhibition properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(3,4-difluorophenyl)methanamine hydrochloride typically involves the reaction of cyclopentyl bromide with 3,4-difluorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(3,4-difluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Cyclopentyl(3,4-difluorophenyl)methanamine hydrochloride has been extensively studied for its potential therapeutic applications. It is primarily researched for its role as a serotonin-norepinephrine-dopamine reuptake inhibitor, which makes it a candidate for the treatment of various neurological and psychiatric disorders. Additionally, it is used in medicinal chemistry for the development of new pharmacological agents.

Mechanism of Action

The compound exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action is mediated through its binding to the respective transporters, blocking their function and leading to enhanced neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl(2,4-difluorophenyl)methanamine hydrochloride
  • Cyclopentyl(3,4-dichlorophenyl)methanamine hydrochloride

Uniqueness

Cyclopentyl(3,4-difluorophenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct pharmacological properties. The presence of fluorine atoms enhances its binding affinity and selectivity for the serotonin, norepinephrine, and dopamine transporters compared to other similar compounds .

Properties

IUPAC Name

cyclopentyl-(3,4-difluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N.ClH/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8;/h5-8,12H,1-4,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUYZYIUYCXLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC(=C(C=C2)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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